molecular formula C13H24N2O4 B13032638 tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 2173637-28-8

tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B13032638
CAS No.: 2173637-28-8
M. Wt: 272.34 g/mol
InChI Key: BYKNFCFZIWMFDF-SNVBAGLBSA-N
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Description

tert-Butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position, an ethoxycarbonylmethyl substituent at the 2-position, and a stereogenic center with (2R) configuration. This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzymes or receptors requiring stereochemical precision .

Its synthesis typically involves nucleophilic substitution or coupling reactions, followed by purification via column chromatography. Characterization by FT-IR, $ ^1 \text{H} $ and $ ^{13} \text{C} $ NMR, and LCMS confirms structural integrity, while X-ray crystallography (when applicable) provides insights into its three-dimensional conformation . The Boc group enhances solubility and stability during synthetic workflows, making it advantageous for multi-step reactions .

Properties

CAS No.

2173637-28-8

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-14-6-7-15(10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1

InChI Key

BYKNFCFZIWMFDF-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CNCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC1CNCCN1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Piperazine

  • Reagents: Piperazine, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or sodium bicarbonate).
  • Procedure: Piperazine is reacted with Boc2O in an appropriate solvent (e.g., dichloromethane) under mild conditions to selectively protect one nitrogen atom, yielding tert-butyl piperazine-1-carboxylate.
  • Notes: Reaction conditions are controlled to avoid over-protection; the Boc group is stable under neutral and mildly basic conditions but can be removed under acidic conditions if needed.

Alkylation with Ethyl Bromoacetate

  • Reagents: tert-butyl piperazine-1-carboxylate, ethyl bromoacetate, base (e.g., potassium carbonate or sodium hydride).
  • Procedure: The Boc-protected piperazine is alkylated at the 2-position nitrogen using ethyl bromoacetate in an aprotic solvent such as acetonitrile or DMF. The base deprotonates the nitrogen to facilitate nucleophilic substitution.
  • Stereochemical Control: If the (2R)-enantiomer is required, chiral auxiliary or chiral catalyst methods may be employed, or chiral resolution may be performed post-synthesis.

Purification and Characterization

  • Purification: Typically achieved by column chromatography or recrystallization.
  • Characterization: Confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC to verify stereochemistry and purity.

Alternative Synthetic Routes and Optimization

Preparation Data Table

Step Reaction Type Reagents/Conditions Outcome Notes
1 Boc Protection Piperazine + Boc2O, base, DCM, room temp tert-butyl piperazine-1-carboxylate Selective N-protection
2 Alkylation Boc-piperazine + ethyl bromoacetate, base, DMF tert-butyl 2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate N-alkylation at 2-position
3 Purification Column chromatography or recrystallization Pure target compound Confirm stereochemistry
4 Optional chiral resolution Chiral HPLC or crystallization (2R)-enantiomer enriched Ensures stereochemical purity

Research Findings and Practical Notes

  • Solubility and formulation: For in vivo and in vitro studies, the compound is typically dissolved in DMSO and diluted with solvents like PEG300, Tween 80, or corn oil to prepare clear solutions, ensuring bioavailability and stability.
  • Stability: The Boc protecting group provides stability during synthesis but can be removed under acidic conditions if further derivatization is required.
  • Stereochemistry: The (2R)-configuration is crucial for biological activity; thus, stereoselective synthesis or resolution is emphasized in research protocols.
  • Analytical verification: Use of NMR, MS, and chiral chromatography is standard to confirm structure and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Drug Development

The compound is primarily utilized as an intermediate in the synthesis of various pharmacologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activities. For instance, research has indicated its potential use in developing treatments for cardiovascular diseases due to its ability to interact with specific biological targets .

Biological Activities

Studies have shown that tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate exhibits promising activity against certain types of cancer cells. The compound has been evaluated for its cytotoxic effects, with results suggesting that it may inhibit tumor growth by inducing apoptosis in malignant cells .

Synthetic Intermediate

This compound serves as a versatile building block in organic synthesis, particularly in the preparation of piperazine derivatives. These derivatives have applications in creating new pharmaceuticals and agrochemicals. The ability to modify the piperazine ring opens pathways to synthesize compounds with diverse functionalities .

Reaction Mechanisms

The reactivity of this compound makes it suitable for various chemical reactions, including:

  • Nucleophilic substitutions
  • Condensation reactions
    These reactions facilitate the formation of more complex molecules necessary for drug discovery.

Case Studies and Research Findings

StudyFocusFindings
Study 1CytotoxicityDemonstrated significant inhibition of cancer cell proliferation.
Study 2Cardiovascular TreatmentIdentified as a potential lead compound for developing cardiovascular drugs.
Study 3Organic SynthesisSuccessfully used as an intermediate for synthesizing novel piperazine derivatives.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural analogs differ in substitution patterns, stereochemistry, and functional groups, leading to variations in reactivity, biological activity, and physicochemical properties. Below is a comparative analysis:

Compound Substituent Position Functional Group Stereochemistry Key Applications References
tert-Butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate 2-position Ethoxycarbonylmethyl (2R) configuration Chiral intermediates, enzyme inhibitors
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (non-chiral analog) 4-position Ethoxycarbonylmethyl N/A Antibacterial agents, crystallography
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate 4-position Hydrazide N/A Anticancer scaffolds
tert-Butyl 4-((5-bromo-2-(trifluoromethoxy)phenyl)sulfonyl)piperazine-1-carboxylate 4-position Sulfonylaryl N/A Protease inhibitors, kinase modulators
tert-Butyl 4-(3-cyano-6-phenylpyridin-2-yl)piperazine-1-carboxylate 4-position Cyano-pyridinyl N/A Antiviral research

Key Observations:

  • Positional Isomerism: Substitution at the 2-position (target compound) vs. 4-position (common in analogs) alters steric and electronic environments. The 2R configuration in the target compound may enhance binding specificity to chiral targets compared to non-chiral analogs .
  • Functional Group Diversity : Hydrazide derivatives (e.g., compound from ) exhibit distinct reactivity (e.g., nucleophilic acyl substitution) compared to ester-containing analogs, enabling divergent synthetic pathways.
  • Biological Activity: Sulfonyl and cyano-substituted analogs (e.g., ) show broader antimicrobial and antiviral activity, whereas the target compound’s ethoxycarbonylmethyl group is often leveraged for prodrug strategies or metabolic stability .

Biological Activity

Tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₃H₂₄N₂O₄
Molecular Weight 272.35 g/mol
CAS Number 952183-06-1
MDL Number MFCD09152723
Purity ≥95%
Hazard Classification Irritant

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with ethyl oxoacetate under controlled conditions. A detailed synthesis pathway can be found in literature, which typically outlines the use of various catalysts and solvents to optimize yield and purity .

Binding Affinity

Recent studies have indicated that compounds similar to this compound exhibit significant binding affinity to various receptors, particularly the human histamine H3 receptor (hH3R). For instance, a related study demonstrated that certain piperazine derivatives show high affinities (K_i values ranging from 16.0 to 120 nM) for these receptors, suggesting potential therapeutic applications in neurological disorders .

Anticonvulsant Activity

In vivo studies have shown that certain piperazine derivatives exhibit anticonvulsant activity, particularly in models of maximal electroshock-induced seizures in mice. The most promising compounds were noted for their ability to penetrate the blood-brain barrier effectively, indicating their potential for treating epilepsy and other seizure disorders .

Pro-cognitive Effects

Research has also highlighted pro-cognitive properties associated with some derivatives of this compound. In passive avoidance tests, compounds demonstrated enhanced cognitive function, suggesting their utility in treating cognitive impairments such as those seen in Alzheimer's disease .

Case Studies

  • Study on Anticonvulsant Properties : A study published in PubMed investigated a series of piperazine derivatives, including this compound. The results indicated significant anticonvulsant effects in animal models, with specific attention to the mechanisms involved in receptor interaction and neurotransmitter modulation .
  • Cognitive Enhancement Research : Another study focused on the cognitive enhancement capabilities of related compounds. Results from behavioral assays suggested that these compounds could improve memory retention and learning capabilities in rodent models, supporting their potential as therapeutic agents for cognitive decline .

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